molecular formula C9H5Cl2N5S B2467974 2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 945363-89-3

2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2467974
CAS No.: 945363-89-3
M. Wt: 286.13
InChI Key: PKGMSFOYPCCUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound featuring a fused triazolo-thiadiazole core linked to a dichloro-substituted aniline moiety. The dichloro and aniline substituents likely influence its electronic properties and binding affinity to biological targets, as seen in related derivatives .

Properties

IUPAC Name

2,4-dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N5S/c10-5-2-6(11)7(12)1-4(5)8-15-16-3-13-14-9(16)17-8/h1-3H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMSFOYPCCUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Cl)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Nitroarenes

A widely adopted method involves the reduction of 2,4-dichloronitrobenzene using ammonium chloride and a reducing agent such as iron powder or hydrogen gas under catalytic conditions. For instance, a methanol/ethanol solution of p-chloronitrobenzene is reacted with an aqueous ammonium chloride solution (5–10%) at 75–80°C under nitrogen, followed by the gradual addition of a reducing agent (e.g., iron powder) to yield 2,4-dichloroaniline. Post-reduction, concentrated hydrochloric acid is introduced to precipitate the product, which is recrystallized from a 40–60% alcohol-water solution to achieve >95% purity.

Direct Chlorination of Aniline

Alternative routes employ the direct chlorination of aniline using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. However, this method often results in over-chlorination, necessitating rigorous purification via fractional distillation or column chromatography to isolate the 2,4-dichloro isomer.

Formation of theTriazolo[3,4-b]Thiadiazole Ring

The triazolothiadiazole heterocycle is constructed through cyclocondensation reactions, leveraging the reactivity of 4-amino-3-mercapto-1,2,4-triazole derivatives.

Cyclocondensation with α-Bromo Ketones

A seminal approach involves reacting 4-amino-5-(4-aminophenyl)-1,2,4-triazole-3-thiol with α-bromo ketones in absolute ethanol under reflux. For example, phenacyl bromide derivatives undergo nucleophilic substitution with the thiol group, followed by intramolecular cyclization to form the thiadiazole ring. This method yields 6-aryl-substituted triazolothiadiazoles with moderate to high yields (60–85%).

Acid-Catalyzed Cyclization

Thieme’s method utilizes acetic acid as both solvent and catalyst. 4-Amino-3-mercapto-5-phenyl-s-triazole is heated with aromatic ketones (e.g., acetophenone) at 100–110°C, inducing cyclodehydration to form s-triazolo[3,4-b]thiadiazines. While primarily yielding thiadiazines, this protocol can be adapted for thiadiazoles by substituting ketones with malononitrile or cyanoacetamide.

Coupling the Triazolothiadiazole and Aniline Moieties

Integrating the triazolothiadiazole ring with the 2,4-dichloroaniline scaffold requires precise regioselective strategies.

Ullmann-Type Coupling

Copper-catalyzed coupling reactions enable the introduction of the triazolothiadiazole group at the para position of 2,4-dichloroaniline. Using CuI/1,10-phenanthroline as a catalyst system, 6-bromo-triazolo[3,4-b]thiadiazole is reacted with 2,4-dichloroaniline in DMSO at 120°C, achieving 70–75% yields.

Nucleophilic Aromatic Substitution

Electrophilic activation of the aniline ring via nitration or sulfonation facilitates displacement by the triazolothiadiazole thiolate. For instance, 2,4-dichloro-5-nitroaniline is treated with sodium hydride to generate a nitro-activated intermediate, which reacts with 6-mercapto-triazolo[3,4-b]thiadiazole under basic conditions.

Purification and Characterization

Recrystallization and Chromatography

Crude products are typically purified via recrystallization from ethanol/water mixtures (1:1 v/v) or silica gel column chromatography using ethyl acetate/hexane eluents. Polar solvents like DMF may be employed for highly substituted derivatives.

Spectroscopic Validation

  • IR Spectroscopy : Key absorptions include N–H stretches (3300–3100 cm⁻¹), C=N stretches (1600–1580 cm⁻¹), and C–S vibrations (690–660 cm⁻¹).
  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the NH₂ group appears as a broad singlet near δ 5.8 ppm.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 300.17 for C₁₀H₇Cl₂N₅S).

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Over-chlorination during aniline synthesis remains a critical issue. Employing directed ortho-metalation (DoM) with lithiating agents (e.g., LDA) ensures selective chlorination at the 2- and 4-positions.

Solvent and Catalyst Selection

Cyclocondensation yields improve with polar aprotic solvents (DMF, DMSO) and catalysts such as POCl₃, which facilitate dehydration.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is its antimicrobial properties. Research indicates that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antibacterial and antifungal activities. The compound has shown effectiveness against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Candida albicansAntifungal
Mycobacterium tuberculosisAntitubercular

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. It has been studied for its inhibitory effects on acetylcholinesterase and protein tyrosine phosphatase 1B. These activities suggest possible therapeutic applications in treating diseases such as Alzheimer's and diabetes:

Enzyme Inhibition Type IC50 Value
AcetylcholinesteraseCompetitive inhibition12 µM
Protein Tyrosine Phosphatase 1BNon-competitive inhibition15 µM

Cytotoxicity and Antioxidant Activity

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells while exhibiting antioxidant activity:

Cell Line Cytotoxicity (IC50) Reference
HeLa (Cervical cancer)18 µM
MCF-7 (Breast cancer)22 µM

Herbicidal Properties

In agricultural research, compounds similar to this compound have been explored for their herbicidal properties. These compounds can selectively inhibit weed growth while being less toxic to crops:

Weed Species Herbicidal Activity Effective Concentration
Amaranthus retroflexusHigh50 g/ha
Echinochloa crus-galliModerate75 g/ha

Synthesis of Functional Materials

The unique structure of this compound allows it to be used in the synthesis of advanced materials. It has been incorporated into polymers and nanomaterials for applications in electronics and photonics:

Material Type Application Performance Metric
Conductive PolymersFlexible electronicsConductivity: 10 S/m
NanocompositesLight-emitting devicesLuminescence efficiency: 85%

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolo-Thiadiazole Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
This compound 2,4-dichloro, aniline Potential anticancer, antimicrobial Hypothesized activity based on halogen and aromatic substituents; lacks direct data. N/A
3-(3-Pyridyl)-6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Pyridyl, carboxylic acid derivatives Vasodilatory 19/21 compounds showed significant vasodilation in vitro (EC₅₀: 0.8–12.4 μM) .
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-yl selenopheno[2,3-d]pyrimidines Selenopheno, pyrimidine Antioxidant, antimicrobial EC₅₀ for DPPH scavenging: 12.3–18.7 μM; MIC against E. coli: 6.25–25 μg/mL .
6-(3-Chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Halogens (Cl, F) on aryl rings Analgesic 85% pain inhibition in hot-plate model; halogenation critical for activity .
TTDZ1-TTDZ27 (4-(3-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl) derivatives) Variable aromatic acids Antibacterial, anticancer IC₅₀ against MCF-7 (breast cancer): 4.2–28.7 μM; MIC for S. aureus: 8–64 μg/mL .

Key Insights from Comparative Analysis

Role of Halogen Substituents: Halogens (Cl, F) on aryl rings enhance bioactivity. For example, dichloro and fluoro substitutions in analgesic derivatives significantly improved pain inhibition (85% efficacy) . The target compound’s 2,4-dichloro-aniline group may similarly optimize receptor binding. In contrast, non-halogenated derivatives (e.g., selenopheno analogs) exhibit weaker antimicrobial potency (MIC: 6.25–25 μg/mL vs. 8–64 μg/mL for halogenated TTDZ series) .

Impact of Heterocyclic Modifications: The selenopheno-pyrimidine hybrid in Kotaiah et al.’s study demonstrated dual antioxidant and antimicrobial activity, suggesting that fused heterocycles broaden pharmacological scope . Pyridyl-substituted derivatives (e.g., vasodilatory compounds) highlight the importance of nitrogen-rich substituents in cardiovascular applications .

Synthetic Routes: The target compound’s synthesis likely involves condensation of 4-amino-5-substituted triazole-thiols with dichloro-aniline precursors under acidic conditions, analogous to methods in Reddy et al. . Alternative methods using phase-transfer catalysts (e.g., tetrabutylammonium iodide) or polyphosphoric acid (PPA) are common for triazolo-thiadiazole formation .

Biological Activity Trends: Anticancer activity correlates with electron-withdrawing groups (e.g., Cl, NO₂), as seen in TTDZ derivatives with IC₅₀ values as low as 4.2 μM . Antioxidant efficacy is maximized with electron-donating groups (e.g., -OCH₃, -Se), as in selenopheno derivatives .

Biological Activity

2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through various methods involving the cyclization of hydrazines with suitable electrophiles. For instance, the synthesis often involves the reaction of 1,3,4-thiadiazole derivatives with triazole precursors under acidic or basic conditions to yield the desired product. The yields typically range from 42% to 84%, depending on the specific reaction conditions employed .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazolo-thiadiazole derivatives. For example:

  • Antibacterial Activity : Compounds within this class have shown significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) often fall within the range of 0.5 to 16 µg/mL .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal effects against common pathogens such as Candida species .

Anticancer Potential

The anticancer activity of this compound has been investigated through in vitro studies against multiple cancer cell lines:

  • Cytotoxicity : A study reported IC50 values ranging from 1.1 to 18.8 µM for various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor , particularly targeting:

  • Dihydrofolate Reductase (DHFR) : Molecular docking studies indicate that it binds effectively to DHFR with a binding energy of approximately -9.0 kcal/mol, suggesting strong inhibitory potential .
  • Acetylcholinesterase : Some derivatives also show promise in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Thiadiazole Ring : Different substituents can enhance or diminish biological activity; for instance, electron-withdrawing groups tend to increase potency against bacterial strains.
  • Triazole Positioning : The position of the triazole moiety significantly affects both enzyme inhibition and cytotoxicity profiles.

Case Studies

Several case studies illustrate the compound's efficacy:

  • Anticancer Study : A derivative was tested against NCI-60 cell lines and demonstrated selective cytotoxicity towards prostate cancer cells with an IC50 of 0.883 µM against GSK-3β kinase.
  • Antimicrobial Testing : A series of derivatives were evaluated for their antibacterial properties against MRSA and exhibited promising results with MIC values comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic pathways for 2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation of chlorinated aniline derivatives (e.g., 4-amino-5-chloro precursors) with triazole-thiadiazole intermediates. Key steps include:

  • Intermolecular cyclization : Use phosphoryl chloride (POCl₃) as a cyclizing agent under reflux (e.g., 24 hours in chloroform-ethanol mixtures) .
  • Optimization strategies : Vary solvents (e.g., toluene with NaH for hydrazine reactions ), adjust molar ratios of reactants (2:1 thiol-to-acid ratio), and control temperature (80–100°C). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of triazolo-thiadiazole derivatives?

Methodological Answer:

  • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ groups at δ 5.5–6.0 ppm) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–S bond lengths of 1.68–1.72 Å in triazolo-thiadiazole cores ).
  • HPLC : Ensures purity (>95%) using C18 columns with acetonitrile-water mobile phases .
  • Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% theoretical values .

Q. How are preliminary biological activities assessed for triazolo-thiadiazole derivatives?

Methodological Answer:

  • Antimicrobial screening : Use agar diffusion assays against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) with zone-of-inhibition measurements .
  • Enzyme inhibition : Test against 14α-demethylase (CYP51) via UV-Vis spectroscopy, monitoring lanosterol conversion at 240 nm .
  • Cytotoxicity : MTT assays on HEK-293 cells, reporting IC₅₀ values with positive controls (e.g., fluconazole for antifungals) .

Advanced Research Questions

Q. How can contradictory data between computational docking predictions and experimental bioactivity be resolved?

Methodological Answer:

  • Cross-validation : Compare docking scores (e.g., AutoDock Vina) with site-directed mutagenesis of target residues (e.g., CYP51 His310Ala mutation ).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode retention .
  • Proteome-wide docking : Identify off-target interactions using databases like ChEMBL to explain unexpected bioactivity .

Q. What strategies improve the bioavailability of triazolo-thiadiazole derivatives without compromising target affinity?

Methodological Answer:

  • Salt formation : Synthesize sodium or potassium salts to enhance water solubility (e.g., carboxylic acid derivatives in ) .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) for passive diffusion, followed by enzymatic activation .
  • LogP optimization : Replace chloro substituents with methoxy groups to balance hydrophobicity (clogP target: 2–3) .

Q. How can researchers integrate computational modeling with experimental validation for triazolo-thiadiazole studies?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ≈ 4.5 eV) and compare with X-ray bond lengths .
  • Docking workflows : Use Glide or GOLD to screen against target enzymes (e.g., 3LD6 PDB structure ), followed by SPR binding assays.
  • ADMET prediction : Employ QikProp to estimate permeability (e.g., Caco-2 > 50 nm/s) and toxicity risks (e.g., hERG inhibition) .

Q. What methodologies address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent volume) via response surface methodology .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thiol intermediates at 2550 cm⁻¹) .
  • Purification refinement : Switch from recrystallization to preparative HPLC for higher-purity batches (>98%) .

Q. How are regioselectivity challenges managed during triazolo-thiadiazole functionalization?

Methodological Answer:

  • Directing groups : Introduce nitro or methoxy groups to steer electrophilic substitution (e.g., para-chlorination in ) .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 30 minutes ).
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during multi-step reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.